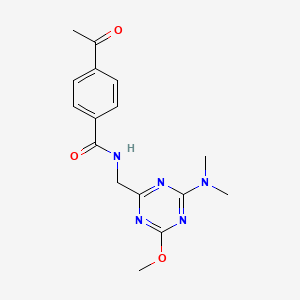
4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is an organic compound with a complex structure that includes an isothiazole ring, ethyl and ethoxybenzyl substituents, and amino and carboxamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide typically involves multiple steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the 4-Ethoxybenzyl Group: This step involves the nucleophilic substitution reaction where the isothiazole intermediate reacts with 4-ethoxybenzyl halides.
Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and ethoxybenzyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide groups, converting them to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may serve as a probe or inhibitor in biochemical assays.
Medicine
Medically, this compound holds potential as a pharmaceutical intermediate. Its structure suggests possible activity as an antimicrobial or anticancer agent, although further research is needed to confirm these properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide exerts its effects depends on its interaction with molecular targets. The amino and carboxamide groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The isothiazole ring may interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N5-(4-methoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide
- 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide
- 4-amino-N5-(4-methylbenzyl)-N3-ethylisothiazole-3,5-dicarboxamide
Uniqueness
Compared to similar compounds, 4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
4-amino-5-N-[(4-ethoxyphenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-18-15(21)13-12(17)14(24-20-13)16(22)19-9-10-5-7-11(8-6-10)23-4-2/h5-8H,3-4,9,17H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONWYNFEPZDERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2698459.png)


![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)


![3-butyl-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2698472.png)

![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol](/img/structure/B2698474.png)

![N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(NAPHTHALEN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2698477.png)
![N-[(furan-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
